molecular formula C8H8ClNO3 B13917306 Ethyl 4-chloro-5-hydroxypicolinate

Ethyl 4-chloro-5-hydroxypicolinate

Cat. No.: B13917306
M. Wt: 201.61 g/mol
InChI Key: LKUJNPJNYWIXAS-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-5-hydroxypicolinate is a pyridine derivative characterized by a hydroxyl (-OH) group at position 5, a chlorine atom at position 4, and an ethyl ester moiety at position 2 of the pyridine ring. This compound is likely of interest in pharmaceutical and agrochemical research due to the bioactivity of related picolinate derivatives .

Properties

Molecular Formula

C8H8ClNO3

Molecular Weight

201.61 g/mol

IUPAC Name

ethyl 4-chloro-5-hydroxypyridine-2-carboxylate

InChI

InChI=1S/C8H8ClNO3/c1-2-13-8(12)6-3-5(9)7(11)4-10-6/h3-4,11H,2H2,1H3

InChI Key

LKUJNPJNYWIXAS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC=C(C(=C1)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-chloro-5-hydroxypicolinate can be synthesized through several synthetic routes. One common method involves the chlorination of ethyl 5-hydroxypicolinate using thionyl chloride or phosphorus oxychloride under controlled conditions. The reaction typically proceeds at elevated temperatures to ensure complete chlorination .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-5-hydroxypicolinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted picolinates, which can be further utilized in organic synthesis and pharmaceutical applications .

Scientific Research Applications

Ethyl 4-chloro-5-hydroxypicolinate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-chloro-5-hydroxypicolinate involves its interaction with specific molecular targets. The chloro and hydroxyl groups play a crucial role in binding to active sites of enzymes or receptors, thereby modulating their activity. The compound may inhibit enzyme function by forming stable complexes with the active site residues, leading to altered biochemical pathways .

Comparison with Similar Compounds

Key Observations:

Substituent Position Sensitivity :

  • Ethyl 6-chloro-5-methylpicolinate (Cl at position 6) shows higher similarity (0.91) to the target compound than Ethyl 4-chloro-5-methylpicolinate (Cl at position 4, scores 0.71–0.97). This suggests that ester groups (ethyl vs. methyl) may influence similarity more than substituent positions in certain contexts .
  • The cyclopenta-fused analog (CAS 54664-55-0) achieves a high similarity score (0.82) despite structural complexity, likely due to the conserved hydroxyl and chloro groups .

Functional Group Impact: Hydroxyl vs. Ester Group: Ethyl esters generally confer higher lipophilicity than methyl esters, affecting bioavailability and metabolic stability. For example, Ethyl 4-chloro-5-methylpicolinate (0.97 similarity in one study) may share closer pharmacokinetic profiles with the target compound than its methyl ester counterpart (similarity 0.69) .

Research Implications and Limitations

  • Bioactivity : Though bioactivity data for the target compound is absent in the evidence, structurally related compounds (e.g., methyl picolinates in and ) are associated with antifungal and antimicrobial properties. Ethyl 4-chloro-5-hydroxypicolinate may exhibit enhanced bioactivity due to its hydroxyl group, which could improve target binding in enzymatic systems.

  • Conflicting Similarity Scores : Discrepancies in similarity scores (e.g., 0.71 vs. 0.97 for Ethyl 4-chloro-5-methylpicolinate) may arise from differing computational models or experimental criteria, emphasizing the need for cross-validation across studies .

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